N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide
Description
The compound N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its structure features:
- A 1,3,4-oxadiazole core substituted at position 5 with a carbamoylmethylsulfanyl group (-S-CH₂-CONH₂).
- A 4-fluorobenzamide moiety linked via a methylene bridge (-CH₂-) at position 2 of the oxadiazole ring.
This structural framework is associated with diverse pharmacological activities, including enzyme inhibition (e.g., urease, thioredoxin reductase) and antimicrobial properties, as observed in related analogs .
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S/c13-8-3-1-7(2-4-8)11(19)15-5-10-16-17-12(20-10)21-6-9(14)18/h1-4H,5-6H2,(H2,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSLLAPGNJCDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Attachment of the amino-oxoethyl group: This step involves the reaction of the sulfanyl-oxadiazole intermediate with an amino-oxoethyl derivative.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell growth.
Pathways: It may inhibit key pathways such as DNA synthesis and repair, leading to cell death.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Parameters
Key Observations:
- Substituent Diversity : The target compound’s carbamoylmethylsulfanyl group distinguishes it from analogs with thiazolylmethyl (7a), indolylmethyl (8k), or chlorophenyl (6a-o) substituents. These groups influence solubility and hydrogen-bonding capacity .
- Molecular Weight : The target compound (~337 g/mol) is lighter than antifungal analogs like LMM5 (524 g/mol), which may enhance membrane permeability .
- Melting Points : Derivatives like 7a and 8k exhibit sharp melting points (134–178°C), suggesting crystalline stability, while data for the target compound is unavailable .
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations:
- Enzyme Inhibition : The 7a-l series exhibits potent urease inhibition (IC₅₀ 0.8–5.2 μM), attributed to the thiazolylmethyl and sulfanyl groups interacting with the enzyme’s active site . The target compound’s carbamoylmethylsulfanyl group may similarly inhibit urease or thioredoxin reductase.
- Antifungal Activity : LMM5/LMM11 show efficacy against Candida albicans (EC₅₀ 1.5–3.0 μM), likely due to their bulky sulfamoyl substituents disrupting fungal redox pathways . The target compound lacks these groups, suggesting divergent activity.
- Cytotoxicity : Most analogs (e.g., 7a-l, 8i-l) exhibit low cytotoxicity, while 6g and 6j (sulfanyl acetamides) are exceptions .
Biological Activity
N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a synthetic compound characterized by its unique oxadiazole ring structure, which contributes to its potential biological activities. The compound is notable for its diverse functional groups, including a sulfanyl moiety and a fluorobenzene component, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.41 g/mol. The presence of the oxadiazole ring is significant as it is known for stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| Structure | Contains oxadiazole and sulfanyl groups |
Antimicrobial Activity
Research indicates that compounds with oxadiazole structures can exhibit antimicrobial properties. For instance, derivatives such as 5-(carbamoylmethyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. For example, benzamide derivatives often target specific oncogenic pathways or induce apoptosis in cancer cells. The presence of the fluorine atom may enhance the lipophilicity of the molecule, potentially improving its bioavailability and efficacy.
Case Studies
A study investigating the biological activity of related oxadiazole compounds found that several derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanisms involved were attributed to the ability of these compounds to induce oxidative stress and activate apoptotic pathways.
The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors in metabolic pathways.
- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases.
- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with lipid bilayers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
